molecular formula C21H22N2O3 B1163166 Alstoyunine E CAS No. 1188932-15-1

Alstoyunine E

Katalognummer: B1163166
CAS-Nummer: 1188932-15-1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alstoyunine E is a useful research compound. Its molecular formula is C21H22N2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Alstoyunine E, a chemical compound with the molecular formula C21H22N2O3 , primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain.

Mode of Action

This compound interacts with COX-2 by selectively inhibiting its activity . This inhibition leads to a decrease in the production of prostanoids, thereby reducing inflammation and pain.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By selectively inhibiting COX-2, it decreases the production of prostanoids, leading to reduced inflammation and pain. This compound has also shown weak cytotoxicity against the human myeloid leukemia HL-60 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment . .

Biochemische Analyse

Biochemical Properties

Alstoyunine E plays a crucial role in biochemical reactions, primarily through its selective inhibition of COX-2 (>75%) . This inhibition is significant because COX-2 is an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound can potentially reduce inflammation and pain. Additionally, this compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. The nature of these interactions involves binding to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits weak cytotoxicity against human myeloid leukemia HL-60 and hepatocellular carcinoma SMMC-7721 cell lines . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators, thereby modulating the inflammatory response at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of COX-2. This inhibition occurs through binding interactions with the enzyme’s active site, which prevents the conversion of arachidonic acid to prostaglandins . Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response. This dual mechanism of enzyme inhibition and gene expression modulation underscores the compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and at -80°C for up to one year in solution . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 over extended periods, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including systemic and developmental toxicities . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes such as COX-2, which play a pivotal role in the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, this compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites. This modulation of metabolic pathways underscores the compound’s potential as an anti-inflammatory agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins. The precise localization of this compound is essential for its activity and function, as it ensures that the compound exerts its effects at the intended sites .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alstoyunine E involves the condensation of two key starting materials, 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,4-dihydroxyacetophenone", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone in methanol.", "Step 2: Add sodium hydroxide to the mixture and stir for 1 hour at room temperature.", "Step 3: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the mixture with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS-Nummer

1188932-15-1

Molekularformel

C21H22N2O3

Aussehen

Powder

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.